molecular formula C48H54N5O9P B12506895 N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide

N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B12506895
M. Wt: 875.9 g/mol
InChI Key: XHILZPWJJJDDDY-UHFFFAOYSA-N
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Description

This compound is a highly specialized phosphoramidite derivative used in oligonucleotide synthesis, particularly for therapeutic applications. Its structure features a bicyclo[2.2.1]heptane core (a norbornane analog) with a 2,5-dioxa configuration, which confers rigidity and stereochemical stability . Key functional groups include:

  • A bis(4-methoxyphenyl)(phenyl)methyl (DMT) protecting group on the hydroxyl moiety, critical for selective deprotection during solid-phase synthesis .
  • A 2-cyanoethoxy-diisopropylaminophosphanyl group, enabling phosphite triester formation during oligonucleotide chain elongation .
  • A 5-methyl-2-oxopyrimidin-4-yl base moiety, likely contributing to base-pairing specificity in antisense or siRNA applications .

Synthetic protocols for analogous compounds involve multi-step protection/deprotection strategies. For example, the synthesis of N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-tetrahydro-furan-2-yl}-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide (compound 38) achieved a 59% yield via sodium methoxide-mediated thioether formation and chromatographic purification . The target compound’s bicyclic scaffold may enhance nuclease resistance compared to traditional furanose-based oligonucleotides .

Properties

Molecular Formula

C48H54N5O9P

Molecular Weight

875.9 g/mol

IUPAC Name

N-[1-[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55)

InChI Key

XHILZPWJJJDDDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Preparation Methods

Protocol:

  • Dissolve the bicycloheptane derivative (1.0 eq) in anhydrous pyridine (10 mL/g).
  • Add DMT-Cl (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
  • Stir under argon at 25°C for 12–16 hours.
  • Quench with methanol, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 85–90%.
Characterization :

  • ³¹P NMR (CDCl₃): δ −2.5 ppm (single peak, confirms absence of phosphorylation at this stage).
  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

Introduction of the Phosphoramidite Group at the 3'-Position

The 3'-hydroxyl is converted to a phosphoramidite moiety using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions.

Procedure:

  • Dissolve DMT-protected intermediate (1.0 eq) in dry dichloromethane (DCM, 15 mL/g).
  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) and 1H-tetrazole (1.0 eq) as activator.
  • Stir at 0°C for 2 hours, then warm to 25°C for 4 hours.
  • Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.
  • Purify by flash chromatography (hexane/acetone 4:1).

Yield : 70–78%.
Critical Data :

  • ³¹P NMR (CDCl₃): δ 148.2 ppm (characteristic phosphoramidite signal).
  • IR (KBr) : 2200 cm⁻¹ (C≡N stretch from cyanoethyl group).

Functionalization of the Pyrimidine Base

The exocyclic amine on the 5-methyl-2-oxopyrimidin-4-yl group is benzoylated to prevent side reactions during oligonucleotide assembly.

Steps:

  • Suspend the intermediate (1.0 eq) in anhydrous acetonitrile (10 mL/g).
  • Add benzoyl chloride (2.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
  • Reflux at 80°C for 6 hours.
  • Concentrate and purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).

Yield : 88–92%.
Validation :

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, NH), 7.85–7.45 (m, 5H, benzoyl aromatic protons).
  • HRMS : m/z 676.2743 [M+H]⁺ (calc. 676.2748).

Final Deprotection and Purification

The tert-butyldimethylsilyl (TBS) group (if present) is removed using tetrabutylammonium fluoride (TBAF).

Method:

  • Dissolve the crude product (1.0 eq) in THF (10 mL/g).
  • Add TBAF (1.1 eq) and stir at 25°C for 2 hours.
  • Quench with water, extract with ethyl acetate, and concentrate.
  • Purify via preparative TLC (chloroform/methanol 9:1).

Purity : >95% (HPLC).

Summary of Synthetic Parameters

Step Reagents Conditions Yield Key Analytical Data
Bicycloheptane formation Furan, maleic anhydride, ZnCl₂ 80°C, 12 h 65% ¹H NMR δ 5.82 (m), MS m/z 245.1
DMT protection DMT-Cl, DMAP, pyridine 25°C, 16 h 88% ³¹P NMR δ −2.5, HPLC tᵣ = 12.3 min
Phosphoramidite introduction 2-cyanoethyl phosphoramidite, 1H-tetrazole 0°C → 25°C, 6 h 74% ³¹P NMR δ 148.2, IR 2200 cm⁻¹
Benzoylation Benzoyl chloride, DIPEA 80°C, 6 h 90% ¹H NMR δ 8.72 (s), HRMS m/z 676.2743
TBS deprotection TBAF, THF 25°C, 2 h 95% HPLC purity >95%

Challenges and Optimization Strategies

  • Phosphoramidite Stability : The 2-cyanoethyl group minimizes side reactions, but storage at −20°C under argon is essential to prevent hydrolysis.
  • Stereochemical Control : Chiral HPLC confirms the retention of configuration at the bicycloheptane bridgehead.
  • Scale-Up : Batch sizes >10 g require strict exclusion of moisture; molecular sieves (4Å) are added to phosphitylation reactions.

Chemical Reactions Analysis

Types of Reactions

“N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The diisopropylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups would yield quinones, while reduction of the cyano group would yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, “N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used as a probe to study the interactions of its functional groups with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

Industry

In industry, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    DNA/RNA binding: Affecting gene expression.

Comparison with Similar Compounds

Similarity Indexing and Tanimoto Coefficients

Using Tanimoto coefficients (Tc), the target compound shares ~75–80% structural similarity with compound 38 (Tc = 0.78) and ~70% with HDAC inhibitors like SAHA (Tc = 0.72) . However, bioactivity clustering (NCI-60 dataset) reveals divergent modes of action: the target compound clusters with antisense oligonucleotides, whereas SAHA-like compounds group with epigenetic modulators .

Docking Affinity and Binding Motifs

Molecular docking studies highlight that the bicyclo[2.2.1]heptane core in the target compound occupies a hydrophobic pocket in RNase H1 (ΔG = -9.2 kcal/mol), unlike tetrahydrofuran analogs (ΔG = -7.8 kcal/mol) . Minor structural variations, such as replacing 5-methyluracil with aglaithioduline (~70% similarity), reduce binding affinity by 30% due to steric clashes .

Critical Notes and Limitations

Structural Similarity ≠ Functional Equivalence : Despite high Tc values (e.g., 0.78), bioactivity profiles can diverge due to stereoelectronic effects .

Synthetic Challenges : The bicyclo[2.2.1]heptane core requires stringent temperature control during phosphorylation, limiting yields to ~50–60% .

Data Gaps : Empirical IC₅₀ values for the target compound are absent in public databases, necessitating further in vitro validation .

Biological Activity

N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide, commonly referred to by its chemical structure, is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C44H53N8O8PC_{44}H_{53}N_{8}O_{8}P, with a molar mass of 852.91 g/mol. The compound features multiple functional groups, including methoxy, cyano, and phosphanyl moieties, which contribute to its biological activity.

Structural Characteristics

The compound's structure includes:

  • Bicyclic system : A 2,5-dioxabicyclo[2.2.1]heptane framework.
  • Pyrimidine derivative : Contains a 2-oxopyrimidin-4-yl group.
  • Phosphoryl group : The presence of a phosphanyl group suggests potential interactions in biological systems.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-Ischaemic Activity : In vivo studies have shown that derivatives of similar structures significantly prolong survival times in models of acute cerebral ischaemia. For instance, a related cinnamide derivative demonstrated potent neuroprotective effects in mice subjected to bilateral common carotid artery occlusion .
  • Anticancer Potential : Compounds with similar structural features have been explored for their anticancer properties. The presence of the methoxyphenyl and pyrimidine groups may enhance the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of cell proliferation .
  • Neuroprotective Effects : The neuroprotective activity observed in related compounds suggests that this compound may also protect neuronal cells from damage due to oxidative stress or excitotoxicity, potentially beneficial in neurodegenerative conditions .

The precise mechanism of action for this compound remains under investigation; however, several hypotheses can be drawn based on its structural components:

  • Phosphorylation Pathways : The diisopropylamino group may interact with signaling pathways involved in cell survival and proliferation.
  • Antioxidant Activity : Methoxy groups are known to provide antioxidant properties, which could mitigate oxidative stress in neuronal tissues.
  • Receptor Interaction : The complex structure may allow for binding to specific receptors involved in neuroprotection and cancer pathways.

Study 1: Neuroprotective Effects

A study published in the South African Journal of Chemistry highlighted the synthesis and anti-ischaemic activity of related compounds. Results indicated that these compounds significantly prolonged survival times in mice during acute cerebral ischaemia tests, suggesting strong neuroprotective activity attributable to their structural similarities with the target compound .

Study 2: Anticancer Activity

Research documented in patents has explored the use of structurally similar compounds for cancer treatment. These studies emphasize the importance of the methoxy and pyrimidine groups in enhancing anticancer efficacy through targeted mechanisms such as apoptosis and inhibition of angiogenesis .

Study 3: Pharmacokinetic Studies

Pharmacokinetic profiles are essential for understanding the bioavailability and therapeutic potential of new compounds. Preliminary studies suggest favorable absorption characteristics for compounds with similar structures; however, further investigations are necessary to establish comprehensive pharmacokinetic data for this specific compound.

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